Cyclopropyl(4-methoxy-3-methylphenyl)methanone

Description

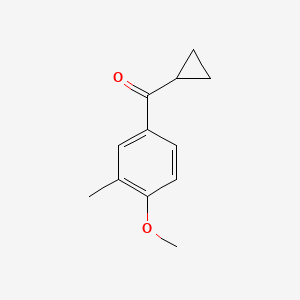

Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a substituted aromatic ketone featuring a cyclopropyl group directly bonded to a methanone moiety, which is further attached to a 4-methoxy-3-methylphenyl ring. This structure combines the steric constraints of the cyclopropane ring with the electronic effects of methoxy and methyl substituents on the aromatic system.

Properties

IUPAC Name |

cyclopropyl-(4-methoxy-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKFTRCGBGYWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cyclopropyl(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Cyclopropyl(4-methoxy-3-methylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclopropyl(4-methoxy-3-methylphenyl)methanone, emphasizing differences in substituents, bioactivity, and synthetic approaches:

| Compound Name | Substituents | Key Properties/Activities | Synthesis Method | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives (e.g., 3a-j) | 4-Cl, piperazine | Anticancer (MDA-MB-435 cell line) and antituberculosis (M. tb H37Rv strain) activities . | Reductive amination with NaBH(OAc)₃ | |

| (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone | 4-Cl, 3-NO₂ | High reactivity due to nitro group; used in synthetic intermediates . | Not specified (commercially available) | |

| Cyclopentyl-[2-(4-methylphenyl)-3-phenyl-cyclopropyl]methanone | Cyclopentyl, 4-MePh, 3-Ph | Structural isomerism studies; steric effects dominate reactivity . | Not detailed (book reference) | |

| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | 4-Cl, 2,4-diCl (oxime derivative) | Oxime functionalization alters polarity and hydrogen-bonding capacity . | Not specified (Parchem product) |

Key Comparative Insights:

Bioactivity: The piperazine derivative () demonstrates dual anticancer and antituberculosis activity, likely due to the piperazine group enhancing solubility and target binding . In contrast, the absence of a heterocyclic group in this compound may limit its direct bioactivity but could improve metabolic stability. The nitro-substituted analog () is more reactive, making it a candidate for further functionalization, whereas the methoxy and methyl groups in the target compound may confer better lipophilicity for membrane penetration .

Electronic and Steric Effects :

- The 4-methoxy group in the target compound is electron-donating, which could stabilize the aromatic ring via resonance, contrasting with the electron-withdrawing nitro and chloro groups in analogs (). This difference may influence reactivity in substitution reactions .

- Steric hindrance from the cyclopropane ring is a common feature, but substituents like the cyclopentyl group in introduce additional conformational constraints .

Synthetic Accessibility: Reductive amination () is a versatile method for introducing nitrogen-containing groups, whereas the target compound’s synthesis would likely involve Friedel-Crafts acylation or cross-coupling reactions to attach the cyclopropyl-methanone group.

Biological Activity

Cyclopropyl(4-methoxy-3-methylphenyl)methanone, also known by its chemical formula C11H12O2, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of the compound's biological properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound exhibits potential antimicrobial effects, making it a candidate for further exploration in infectious disease contexts.

- Antioxidant Activity : Research indicates that it may possess antioxidant properties, potentially through the inhibition of oxidative stress pathways.

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. Preliminary studies suggest that this compound may exhibit similar effects .

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby exerting antioxidant effects.

- Structural Properties : The unique cyclopropyl group, combined with methoxy and methyl substitutions on the phenyl ring, contributes to its distinct steric and electronic properties, influencing its reactivity and biological activity .

3. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-1-cyclopropyl ethanol | Structure | Antioxidant |

| 1-(3-Methylphenyl)-1-cyclopropyl ethanol | Structure | Antimicrobial |

| 1-(4-Methoxy-3-methylphenyl)-1-propyl ethanol | Structure | Anti-inflammatory |

The presence of both methoxy and methyl groups on the phenyl ring enhances its biological potential compared to other derivatives .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found significant inhibition against various bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In vitro assays demonstrated that derivatives similar to this compound effectively inhibited COX-1 and COX-2 enzymes. The IC50 values indicated promising anti-inflammatory activity comparable to established drugs like celecoxib .

5. Conclusion and Future Directions

This compound shows significant promise due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Structural Optimization : To enhance its potency and selectivity against specific targets.

Continued exploration of this compound could lead to valuable therapeutic applications in treating infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.